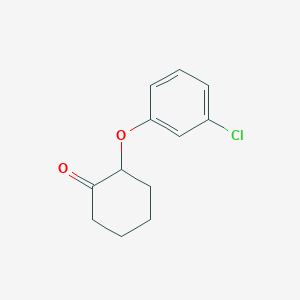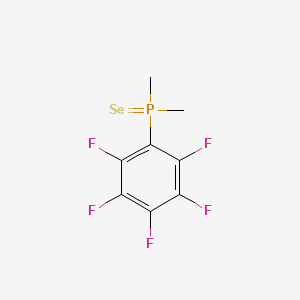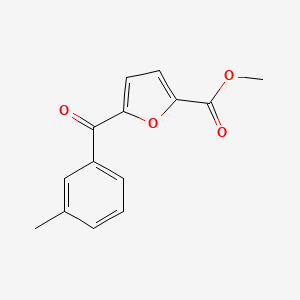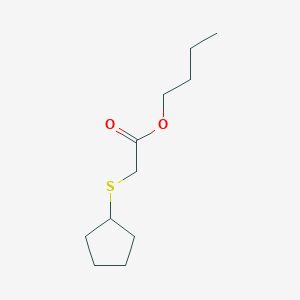
Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)-: is a complex organic compound featuring a pyrrolidine ring substituted with a 3,4-diphenyl-1,3-cyclopentadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diphenyl-1,3-cyclopentadiene with a suitable pyrrolidine derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are combined and heated under pressure. Catalysts such as palladium or nickel complexes are often used to facilitate the cyclization process. The product is then purified through distillation or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Halogenated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog without the 3,4-diphenyl-1,3-cyclopentadienyl group.
Pyrroline: Contains a double bond within the pyrrolidine ring.
Pyrrolizidine: Features two fused pyrrolidine rings.
Uniqueness: Pyrrolidine, 1-(3,4-diphenyl-1,3-cyclopentadien-1-yl)- is unique due to the presence of the 3,4-diphenyl-1,3-cyclopentadienyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
61099-30-7 |
|---|---|
Fórmula molecular |
C21H21N |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-(3,4-diphenylcyclopenta-1,3-dien-1-yl)pyrrolidine |
InChI |
InChI=1S/C21H21N/c1-3-9-17(10-4-1)20-15-19(22-13-7-8-14-22)16-21(20)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2 |
Clave InChI |
OOFXYHGBVGSDNB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)

![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)

![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)



![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)

methyl}diazene](/img/structure/B14601505.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
